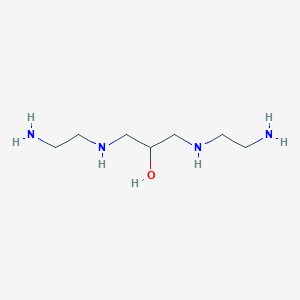
1,3-Bis((2-aminoethyl)amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis((2-aminoethyl)amino)-2-propanol: is a chemical compound with the molecular formula C7H20N4O. It is a derivative of propanol and contains two aminoethyl groups attached to the central carbon atom. This compound is known for its high affinity for copper (II) ions and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis((2-aminoethyl)amino)-2-propanol can be synthesized through the reaction of 1,3-dichloropropanol with ethylenediamine under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide to facilitate the substitution of chlorine atoms with aminoethyl groups.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis((2-aminoethyl)amino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve halogenated compounds or other electrophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis((2-aminoethyl)amino)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as a chelating agent for copper ions, which is useful in studying copper-dependent enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to copper metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The primary mechanism of action of 1,3-Bis((2-aminoethyl)amino)-2-propanol involves its ability to chelate copper (II) ions. By binding to copper ions, it can inhibit the activity of copper-dependent enzymes such as cytochrome c oxidase. This inhibition can lead to cellular copper deficiency, affecting various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2-aminoethylamino)propane: Similar structure but lacks the hydroxyl group.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another similar compound with slight structural variations.
Uniqueness: 1,3-Bis((2-aminoethyl)amino)-2-propanol is unique due to its specific structure that includes both aminoethyl groups and a hydroxyl group, providing distinct chemical properties and reactivity. Its high affinity for copper ions and ability to act as a chelating agent make it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
10347-32-7 |
|---|---|
Molekularformel |
C7H20N4O |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1,3-bis(2-aminoethylamino)propan-2-ol |
InChI |
InChI=1S/C7H20N4O/c8-1-3-10-5-7(12)6-11-4-2-9/h7,10-12H,1-6,8-9H2 |
InChI-Schlüssel |
DTTYDTDZOPLNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCC(CNCCN)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


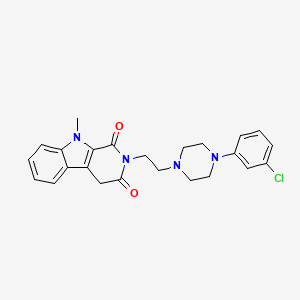
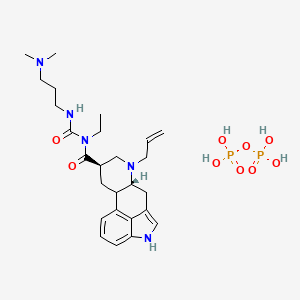
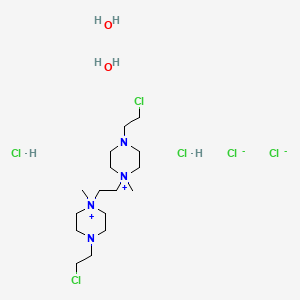
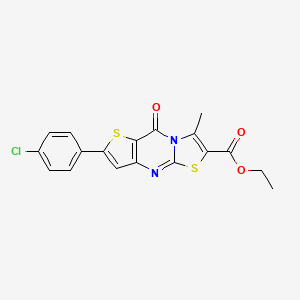
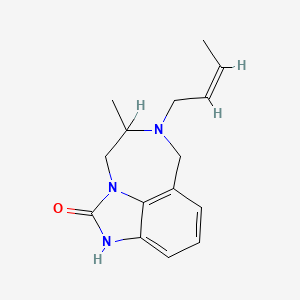
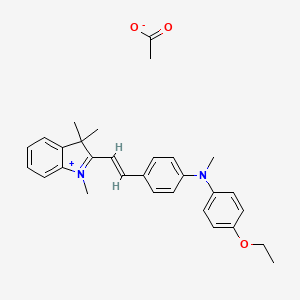
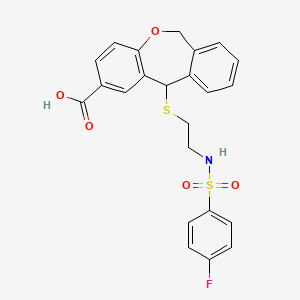
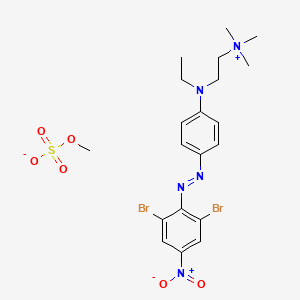
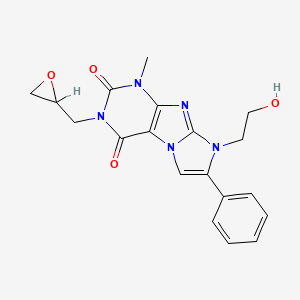

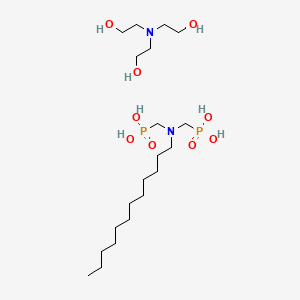
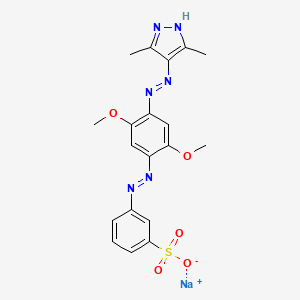
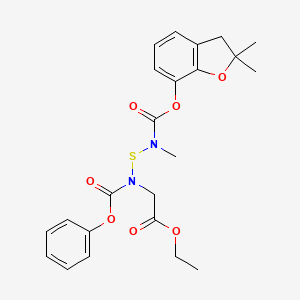
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
